molecular formula C9H15N3O B13065725 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13065725
M. Wt: 181.23 g/mol
InChI Key: VLOBFKGCBIYAAD-UHFFFAOYSA-N
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Description

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol . This compound features a pyrazole ring substituted with a methyl group and an oxolan-3-ylmethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with oxolan-3-ylmethanol under acidic conditions. The reaction proceeds through esterification followed by amination to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-methyl-1-(oxolan-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-7-4-9(10)11-12(7)5-8-2-3-13-6-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)

InChI Key

VLOBFKGCBIYAAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2CCOC2)N

Origin of Product

United States

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